molecular formula C9H13N3O2 B582757 N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea CAS No. 144141-34-4

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea

Cat. No.: B582757
CAS No.: 144141-34-4
M. Wt: 195.222
InChI Key: UJFLKDIYZKJIKZ-UHFFFAOYSA-N
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Description

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is a chemical compound that belongs to the class of urea derivatives It features a pyridine ring with a keto group at the second position and a propylurea moiety attached to the nitrogen atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with propylamine and a urea derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, particularly those involved in oxidative stress and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

  • N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide
  • N-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxamide
  • N-(2-Oxo-1,2-dihydropyridin-3-yl)methylacetamide

Comparison: N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is unique due to its propylurea moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(2-oxo-1H-pyridin-3-yl)-1-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-6-12(9(10)14)7-4-3-5-11-8(7)13/h3-5H,2,6H2,1H3,(H2,10,14)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFLKDIYZKJIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668426
Record name N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144141-34-4
Record name N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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